

5-Cyano-2-fluorobenzene-1-sulfonyl chloride

CAS number and identification

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Compound of Interest

Compound Name: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1455580

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An In-depth Technical Guide to **5-Cyano-2-fluorobenzene-1-sulfonyl chloride**: Synthesis, Characterization, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with **5-Cyano-2-fluorobenzene-1-sulfonyl chloride**. We will delve into its core identification, synthesis, analytical characterization, chemical reactivity, and critical safety protocols, providing the field-proven insights necessary for its effective and safe utilization in a laboratory setting.

Core Compound Identification and Physicochemical Properties

5-Cyano-2-fluorobenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride, a class of compounds renowned for its utility as a versatile intermediate in organic synthesis, particularly in the construction of sulfonamide-based bioactive molecules. Its trifunctional nature—possessing a highly reactive sulfonyl chloride group, a synthetically adaptable cyano moiety, and a metabolically robust fluorine atom—makes it a valuable building block in medicinal chemistry.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which provides an unambiguous link to its chemical identity.

Table 1: Core Identification and Physicochemical Properties

Property	Value	Source(s)
CAS Number	1101120-80-2	[1] [2] [3]
Molecular Formula	C ₇ H ₃ ClFNO ₂ S	[1]
Molecular Weight	219.62 g/mol	[1]
IUPAC Name	5-cyano-2-fluorobenzene-1-sulfonyl chloride	N/A
Common Synonyms	5-Cyano-2-fluorobenzenesulfonyl chloride	[1]
Physical Form	Solid (predicted)	[4]

The reactivity of this molecule is dominated by the electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). The presence of two strong electron-withdrawing groups on the benzene ring (the cyano group and the sulfonyl chloride itself) significantly influences the aromatic system's electronic properties and reactivity in further substitution reactions.

Synthesis and Purification: A Mechanistic Approach

While multiple synthetic routes to substituted benzenesulfonyl chlorides exist, a common and effective strategy for a molecule like **5-Cyano-2-fluorobenzene-1-sulfonyl chloride** involves a multi-step sequence starting from a readily available precursor. An analogous method for a related compound involves nucleophilic aromatic substitution, oxidation, and subsequent chlorination.[\[5\]](#) This approach avoids the use of diazotization reactions, which can enhance safety and scalability.[\[5\]](#)

Proposed Synthetic Workflow

A plausible synthesis can be adapted from established protocols for similar structures.[\[5\]](#) The process begins with a suitable fluorinated benzonitrile derivative, introducing a sulfur-containing group that is then oxidized and chlorinated.

- Step 1: Nucleophilic Aromatic Substitution. The synthesis could commence with a precursor like 2-fluoro-5-chlorobenzonitrile. A sulfur nucleophile, such as sodium sulfide, displaces the more labile chlorine atom to form a thiophenoxyde intermediate. The choice of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the nucleophile, enhancing its reactivity.
- Step 2: Oxidation. The resulting thiophenoxyde is then oxidized to the corresponding sulfonic acid. A strong oxidizing agent like sodium hypochlorite (bleach) is often employed for this transformation.^[5] This step is the cornerstone of forming the requisite sulfonic acid moiety.
- Step 3: Chlorination. The final step involves the conversion of the sulfonic acid to the target sulfonyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride.^[5] This reaction proceeds via a chlorosulfite intermediate, which then collapses to yield the final product.



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Caption: Proposed synthetic workflow for **5-Cyano-2-fluorobenzene-1-sulfonyl chloride**.

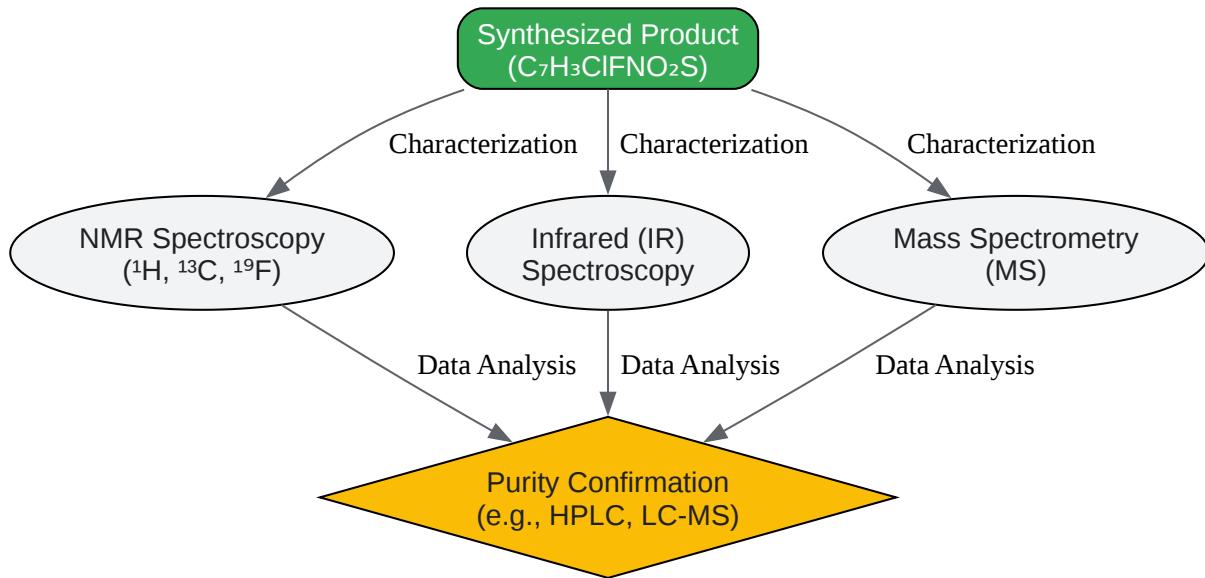
Purification Strategy

Given the high reactivity of sulfonyl chlorides, particularly their sensitivity to moisture, purification must be conducted under anhydrous conditions.^[5] A low-temperature workup is often necessary to prevent hydrolysis of the sulfonyl chloride group back to the sulfonic acid.^[5] Purification is typically achieved via recrystallization from a non-polar organic solvent or flash column chromatography on silica gel, using a gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate).

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates

the findings of the others.



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Caption: Standard analytical workflow for structural elucidation and purity assessment.

Expected Spectroscopic Data

While specific spectra require experimental acquisition, the expected features can be predicted based on the molecular structure and established principles.

- Nuclear Magnetic Resonance (NMR):
 - ¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be influenced by both fluorine and the adjacent protons.
 - ¹³C NMR: Signals for the seven distinct carbon atoms would be observed, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. The cyano carbon would appear around 115-120 ppm, and the carbon bearing the sulfonyl chloride group would be significantly downfield.

- ^{19}F NMR: A single resonance would confirm the presence of the fluorine atom, with its chemical shift and coupling to adjacent protons providing key structural information.
- Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups. The spectrum should exhibit strong, characteristic absorption bands for the sulfonyl chloride group, typically seen around $1370\text{-}1410\text{ cm}^{-1}$ and $1166\text{-}1204\text{ cm}^{-1}$ corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively.[6] A sharp absorption band around 2230 cm^{-1} would indicate the C≡N stretch of the cyano group.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+). Critically, due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an approx. 3:1 ratio), the molecular ion peak would appear as a characteristic pair of peaks (M^+ and $\text{M}+2^+$) separated by two mass units, with a relative intensity ratio of roughly 3:1.[6] This isotopic pattern is a definitive indicator of a monochlorinated compound.

Table 2: Predicted Analytical Signatures

Technique	Expected Feature	Rationale
^1H NMR	Aromatic multiplets (7.5-8.5 ppm)	Deshielded protons on the substituted benzene ring.
IR	Strong bands at ~ 1380 & $\sim 1180\text{ cm}^{-1}$	Asymmetric and symmetric S=O stretching of the sulfonyl chloride.[6]
IR	Sharp band at $\sim 2230\text{ cm}^{-1}$	C≡N stretching of the cyano group.
MS	M^+ and $\text{M}+2^+$ ion peaks (3:1 ratio)	Isotopic signature of the chlorine atom.[6]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of **5-Cyano-2-fluorobenzene-1-sulfonyl chloride** stems from the predictable reactivity of its sulfonyl chloride functional group. It is a potent electrophile that readily reacts with a wide range of nucleophiles.

- Formation of Sulfonamides: The most common application is its reaction with primary or secondary amines to form sulfonamides ($-\text{SO}_2\text{NR}_2$). This reaction is fundamental to drug discovery, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs, including diuretics, antibiotics, and anticonvulsants.[\[5\]](#)
- Formation of Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters ($-\text{SO}_2\text{OR}$), which are excellent leaving groups in nucleophilic substitution reactions.

The cyano and fluoro groups also contribute to its utility:

- Cyano Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid, reduced to a primary amine ($-\text{CH}_2\text{NH}_2$), or converted into a tetrazole ring, providing access to a diverse array of downstream products.[\[5\]](#)
- Fluorine Substitution: The fluorine atom enhances the metabolic stability of molecules by strengthening the C-F bond against oxidative metabolism. It also modulates the pKa and lipophilicity of the final compound, which are critical parameters in drug design. Its presence allows for potential use in ^{18}F radiolabeling for positron emission tomography (PET) imaging.
[\[5\]](#)

Critical Safety, Handling, and Storage Protocols

Sulfonyl chlorides as a class are hazardous reagents that demand strict adherence to safety protocols. Information synthesized from safety data sheets of analogous compounds provides a clear guide to their handling.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Primary Hazards:

- Corrosivity: Causes severe skin burns and serious eye damage (H314).[\[8\]](#)[\[10\]](#)[\[11\]](#) Contact must be avoided at all times.
- Water Reactivity: Reacts violently with water, moisture, and protic solvents, liberating corrosive and toxic hydrogen chloride (HCl) gas.[\[7\]](#)[\[8\]](#) This reaction is highly exothermic.

Mandatory Handling Procedures

- Engineering Controls: All manipulations must be performed within a certified chemical fume hood to ensure adequate ventilation and containment of corrosive vapors.[7]
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles and a full-face shield are required.[7][10]
 - Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination.[7]
 - Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure full skin coverage.[7][10]
- Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible to prevent degradation from atmospheric moisture.[7]

Storage Requirements

- Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[7]
- The storage area must be isolated from water, moisture, and incompatible materials such as strong bases and oxidizing agents.[7]

First-Aid Measures

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[7][8]
- Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[7][8]
- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Conclusion

5-Cyano-2-fluorobenzene-1-sulfonyl chloride is a high-value chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of reactive and modulatory functional groups makes it an attractive starting point for the synthesis of complex molecular architectures. However, its utility is matched by its hazardous nature. A thorough understanding of its chemical properties, coupled with rigorous adherence to safety and handling protocols, is essential for its successful and safe application in research and development.

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